molecular formula C11H10N2O3 B170645 methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 16135-26-5

methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B170645
Key on ui cas rn: 16135-26-5
M. Wt: 218.21 g/mol
InChI Key: HRMGCUMSMUHWIX-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (0.35 g; 1.60 mmol) in 5 ml of 2M NaOH solution was heated at 60° C. for 2 h after which the reaction mixture was made acidic with 1.5 ml of concentrated HCl which caused the product to form a yellow precipitate. Filtering gave 0.18 g of the product. 1H-NMR (400 MHz; d6-DMSO): δ 5.97 (s, 1H), 7.33-7.37 (m, 1H), 7.48-7.52 (m, 2H), 7.74 (m, 2H).
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[NH:5][C:4]([C:13]([O:15]C)=[O:14])=[CH:3]1.Cl>[OH-].[Na+]>[O:1]=[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[NH:5][C:4]([C:13]([OH:15])=[O:14])=[CH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
O=C1C=C(NN1C1=CC=CC=C1)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a yellow precipitate
FILTRATION
Type
FILTRATION
Details
Filtering

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(NN1C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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